Sulbactam-d5 Sodium Salt (Major)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

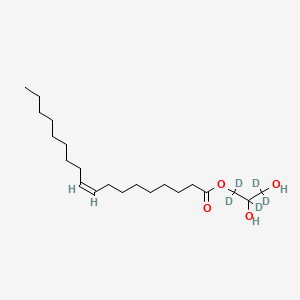

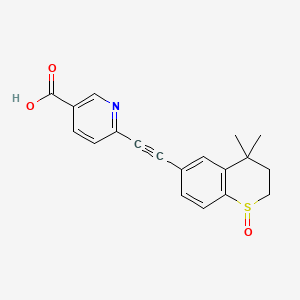

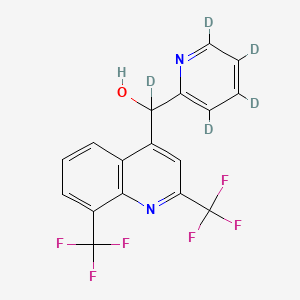

Sulbactam-d5 Sodium Salt (Major) is a synthetic derivative of sulbactam, a β-lactamase inhibitor. It is used in combination with β-lactam antibiotics to combat bacterial infections by inhibiting the enzyme β-lactamase, which bacteria produce to resist antibiotics . The molecular formula of Sulbactam-d5 Sodium Salt (Major) is C8H5D5NNaO5S, and it has a molecular weight of 260.25 g/mol .

Applications De Recherche Scientifique

Sulbactam-d5 Sodium Salt (Major) has a wide range of scientific research applications:

Pharmacokinetics and Excretion Studies: The compound is instrumental in studying the pharmacokinetics and excretion of sulbactam in the human body, aiding in optimizing dosing regimens.

Antibacterial Activity and Resistance Mechanisms: Research into the antibacterial activity and resistance mechanisms of sulbactam is supported by Sulbactam-d5 Sodium Salt (Major), particularly in combating resistant bacterial strains like Acinetobacter baumannii.

Mécanisme D'action

Target of Action

Sulbactam-d5 Sodium Salt (Major), a synthetic derivative of sulbactam, primarily targets β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics .

Mode of Action

Sulbactam-d5 Sodium Salt (Major) acts as a competitive, irreversible β-lactamase inhibitor . When combined with β-lactam antibiotics, it blocks the enzyme responsible for drug resistance by hydrolyzing β-lactams . This action restores the efficacy of β-lactam antibiotics against resistant bacterial strains.

Biochemical Pathways

The primary biochemical pathway affected by Sulbactam-d5 Sodium Salt (Major) is the β-lactamase enzymatic pathway . By inhibiting β-lactamase, the compound prevents the hydrolysis of β-lactam antibiotics, thereby preserving their antibacterial activity .

Pharmacokinetics

The pharmacokinetics of Sulbactam-d5 Sodium Salt (Major) is similar to that of sulbactam . Sulbactam is known to have a protein binding of 29% and an elimination half-life of 0.65–1.20 hours . It is mainly excreted through the kidneys (41–66% within 8 hours) . The pharmacokinetic properties of Sulbactam-d5 Sodium Salt (Major) are instrumental in understanding the behavior of sulbactam in the human body.

Result of Action

The result of the action of Sulbactam-d5 Sodium Salt (Major) is the restoration of the antibacterial activity of β-lactam antibiotics . By inhibiting β-lactamase, the compound prevents the enzyme from breaking down the antibiotics, thereby allowing them to exert their antibacterial effects .

Analyse Biochimique

Cellular Effects

Sulbactam-d5 Sodium Salt (Major) has significant effects on various types of cells and cellular processes. It influences cell function by blocking the enzyme responsible for drug resistance . This action impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Sulbactam-d5 Sodium Salt (Major) involves its binding interactions with β-lactamase . It acts as a suicide inhibitor of this enzyme, preventing it from degrading β-lactam antibiotics . This inhibition results in changes in gene expression and enzyme activation, contributing to its antibacterial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sulbactam-d5 Sodium Salt (Major) change over time . It exhibits stability and does not degrade rapidly . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Sulbactam-d5 Sodium Salt (Major) vary with different dosages in animal models . Threshold effects have been observed in these studies, and toxic or adverse effects may occur at high doses .

Metabolic Pathways

Sulbactam-d5 Sodium Salt (Major) is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Sulbactam-d5 Sodium Salt (Major) is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, affecting its localization or accumulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sulbactam-d5 Sodium Salt (Major) is synthesized through a series of chemical reactions starting from sulbactam. The process involves the incorporation of deuterium atoms into the sulbactam molecule to produce the deuterated version, Sulbactam-d5 . The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Sulbactam-d5 Sodium Salt (Major) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Sulbactam-d5 Sodium Salt (Major) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert sulbactam-d5 into its corresponding sulfide form.

Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide forms, and various substituted derivatives of Sulbactam-d5 Sodium Salt (Major) .

Comparaison Avec Des Composés Similaires

Sulbactam-d5 Sodium Salt (Major) is compared with other β-lactamase inhibitors such as:

Clavulanic Acid: Another β-lactamase inhibitor used in combination with β-lactam antibiotics.

Tazobactam: Similar to sulbactam, tazobactam is used in combination with piperacillin to inhibit β-lactamase enzymes.

Avibactam: A non-β-lactam β-lactamase inhibitor that is used in combination with ceftazidime.

Sulbactam-d5 Sodium Salt (Major) is unique due to its deuterated form, which provides advantages in analytical chemistry and pharmacokinetic studies .

Propriétés

Numéro CAS |

1322625-44-4 |

|---|---|

Formule moléculaire |

C8H11NNaO5S |

Poids moléculaire |

261.258 |

Nom IUPAC |

(2S,5R)-6,6-dideuterio-3-methyl-4,4,7-trioxo-3-(trideuteriomethyl)-4$l^{6} |

InChI |

InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/t5-,6+;/m1./s1/i1D3,3D2;/t5-,6+,8?; |

Clé InChI |

SXKMQCSYTIDQTC-KOYHQTOCSA-N |

SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na] |

Synonymes |

(2S,5R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d5 4,4-Dioxide Sodium Salt; CP 45899-2-d5; Penicillanic Acid-d5 1,1-Dioxide Sodium Salt; Sodium 1,1-Dioxypenicillanate-d5; Sodium Penicillanate-d5 1,1-Dioxide; Sodium Sulb |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

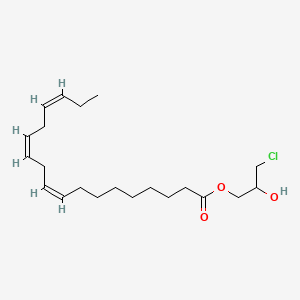

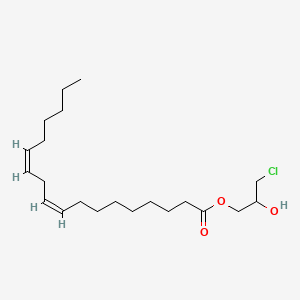

![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)

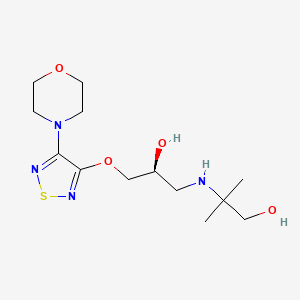

![19-[Chloro(dideuterio)methyl]-19-deuterio-20,20-dideuteriooxyoctatriacontane-18,21-dione](/img/structure/B587921.png)